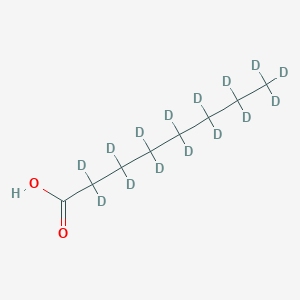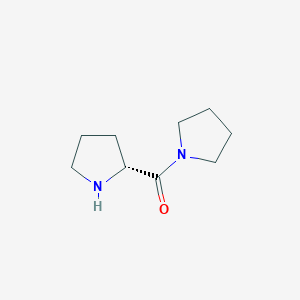
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the family of pyrrolidine derivatives. The compound was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug due to its stimulant effects. However, the scientific community has also shown interest in studying this compound due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of α-PVP is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and norepinephrine. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the brain.
Effets Biochimiques Et Physiologiques
α-PVP has been shown to have a range of biochemical and physiological effects. The compound has stimulant properties, which can lead to increased alertness, energy, and focus. It has also been shown to have euphoric effects, which can lead to feelings of pleasure and well-being. Additionally, α-PVP has been shown to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using α-PVP in lab experiments is its potency. The compound has been shown to be highly effective at increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using α-PVP in lab experiments is its potential for abuse. The compound has been shown to have addictive properties, which can make it difficult to control its use in research settings.
Orientations Futures
There are several future directions for research on α-PVP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more research is needed to understand the long-term effects of α-PVP use on the brain and body.
Applications De Recherche Scientifique
α-PVP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Propriétés
Numéro CAS |
144243-45-8 |
|---|---|
Nom du produit |
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone |
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
Clé InChI |
HDLWINONZUFKQV-MRVPVSSYSA-N |
SMILES isomérique |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)


![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
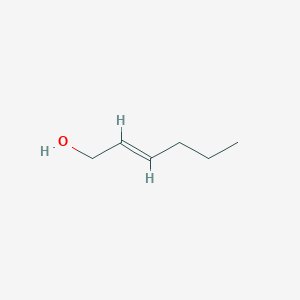
![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)
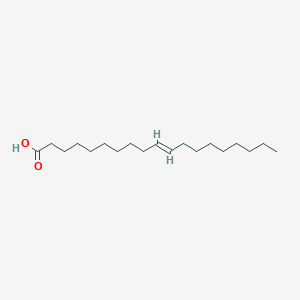
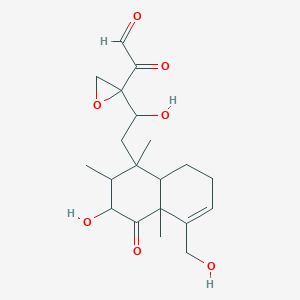
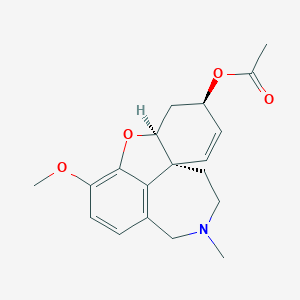
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
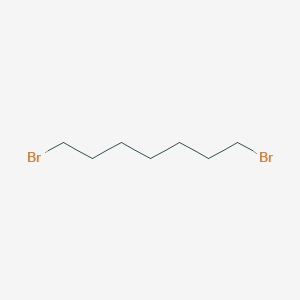
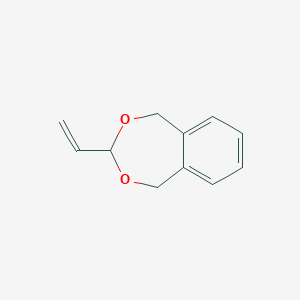
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
